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Osmium(III)chloridehydrate

Cat. No.: B13143267
M. Wt: 314.6 g/mol
InChI Key: JYBVXVUYMYFVIA-UHFFFAOYSA-K
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Description

Direct Synthesis Routes to Osmium(III)chloridehydrate

The direct synthesis pathways to Osmium(III) chloride hydrate (B1144303) are designed to produce the compound efficiently from elemental osmium or higher-valent osmium species. These methods require careful control of reaction conditions to ensure the desired Os(III) oxidation state.

The synthesis of anhydrous Osmium(III) chloride can be achieved through the direct chlorination of osmium metal. This process involves the reaction of osmium metal with chlorine gas at elevated temperatures. To facilitate the complete conversion, temperatures are typically maintained between 300–400°C. The high melting point of osmium necessitates the use of specialized reactors capable of withstanding these conditions without introducing contaminants. A primary challenge in this synthesis is to prevent over-chlorination, which would lead to the formation of higher oxidation state compounds like Osmium(IV) chloride. The reaction is represented by the following equation:

2Os + 3Cl₂ → 2OsCl₃ wikipedia.org

The resulting product of this high-temperature reaction is a black-brown crystalline solid of anhydrous Osmium(III) chloride.

ReactantsConditionsProduct
Osmium (Os)Chlorine gas (Cl₂), 300-400°C Anhydrous Osmium(III) chloride (OsCl₃)
Chlorine (Cl₂)

Osmium(III) chloride can also be prepared by the reduction of Osmium(IV) chloride. This is accomplished by heating Osmium(IV) chloride, which results in the loss of a chlorine molecule and the formation of the Os(III) species. wikipedia.org The reaction is as follows:

2OsCl₄ → 2OsCl₃ + Cl₂ wikipedia.org

Additionally, the reaction of osmium oxides with hydrochloric acid can yield Osmium(III) chloride hydrate. This process requires an inert atmosphere to prevent the oxidation of the Os(III) product to the highly toxic Osmium tetroxide (OsO₄).

The anhydrous Osmium(III) chloride, a black-brown crystalline solid, is subsequently hydrated to form Osmium(III) chloride hydrate. This process yields dark green crystals of the hydrated form, often specified as the trihydrate (OsCl₃·3H₂O). wikipedia.org The hydration state can be influenced by the specific drying protocols used after the hydration process. Crystallization is typically carried out at ambient temperatures to prevent decomposition of the product. The degree of hydration can be confirmed using analytical techniques such as thermogravimetric analysis (TGA).

CompoundCAS NumberMolecular FormulaMolecular WeightAppearance
Anhydrous Osmium(III) chloride13444-93-4 wikipedia.orgOsCl₃ wikipedia.org296.58 g/mol wikipedia.orgBlack-brown crystals wikipedia.org
Osmium(III) chloride hydrate14996-60-2 wikipedia.orgOsCl₃·xH₂O sigmaaldrich.com296.59 g/mol (anhydrous basis) sigmaaldrich.comDark green crystals wikipedia.org or dark red to black powder lookchem.com

Derivatization and Precursor Chemistry from this compound

Osmium(III) chloride hydrate is a valuable precursor for the synthesis of various osmium complexes, which have applications in catalysis and organometallic chemistry. lookchem.comscientificlabs.co.uk

A significant application of Osmium(III) chloride hydrate is its use as a reagent for the preparation of dichlorodihydridoosmium complexes. lookchem.comscientificlabs.co.uksamaterials.com These complexes are important starting materials and catalysts in their own right. lookchem.comscientificlabs.co.uk The hydrate serves as the osmium source for creating these specialized coordination compounds. smolecule.com

Osmium(III) chloride hydrate is a key precursor for synthesizing a variety of osmium-arene complexes. wikipedia.org While detailed mechanisms for the direct synthesis from OsCl₃·xH₂O are specific to the target arene complex, the general pathway is analogous to the well-established synthesis of ruthenium-arene complexes from Ruthenium(III) chloride hydrate. This typically involves the reaction of Osmium(III) chloride hydrate with a suitable cyclohexadiene derivative, which undergoes dehydrogenation to form the arene ligand coordinated to the osmium center. mdpi.com This method leads to the formation of dimeric half-sandwich complexes, such as [OsCl₂(η⁶-arene)]₂, which are themselves versatile starting materials for a wide range of further chemical transformations. acs.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H2OOs-3 B13143267 Osmium(III)chloridehydrate

Properties

Molecular Formula

Cl3H2OOs-3

Molecular Weight

314.6 g/mol

IUPAC Name

osmium;trichloride;hydrate

InChI

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/p-3

InChI Key

JYBVXVUYMYFVIA-UHFFFAOYSA-K

Canonical SMILES

O.[Cl-].[Cl-].[Cl-].[Os]

Origin of Product

United States

Coordination Chemistry and Ligand Interactions of Osmium Iii Chloridehydrate

Complex Formation with Diverse Ligand Systems

The trivalent osmium center in Osmium(III) chloride hydrate (B1144303) is amenable to coordination with a variety of donor atoms, including nitrogen, phosphorus, and carbon, leading to the formation of stable complexes.

Osmium(III) chloride hydrate readily undergoes ligand substitution reactions with nitrogen-donor ligands. Simple nitrogen donors like ammonia (B1221849) can displace the chloride and water ligands to form hexammineosmium(III) complexes . More complex nitrogen-containing heterocyclic ligands have been extensively used to create sophisticated coordination compounds.

For instance, the reaction of osmium precursors derived from OsCl₃·nH₂O with modified indolo[3,2-c]quinoline ligands (L) results in the formation of half-sandwich arene-osmium(II) complexes of the type [(η⁶-p-cymene)Os(L)Cl]Cl nih.gov. These reactions demonstrate the versatility of osmium in coordinating to bidentate N,N-donor chelating ligands. Similarly, reactions with 2-vinylpyridine (B74390) can lead to cyclometalated osmium complexes, showcasing the activation of C-H bonds adjacent to the nitrogen donor atom nih.gov. The synthesis of cationic heteroleptic osmium(II) complexes often incorporates bidentate α-diimine (N^N) ligands, which are prepared from precursors ultimately derived from osmium chloride researchgate.net.

Research has also explored the synthesis of osmium(II) polypyridyl complexes, which exhibit interesting photophysical properties and interactions with biological molecules acs.org. These syntheses, while often starting from an Os(II) precursor, highlight the fundamental affinity of osmium for polypyridyl nitrogen donors, a pathway initiated from Osmium(III) chloride hydrate.

Table 1: Examples of Osmium Complexes with Nitrogen-Donor Ligands

Precursor Nitrogen-Donor Ligand Resulting Complex Type Reference
OsCl₃·xH₂O Ammonia Hexammineosmium(III)
[OsCl₂(p-cymene)]₂ Modified Indolo[3,2-c]quinolines Arene-Osmium(II) N,N-Chelate nih.gov
[OsCl₂(PPh₃)₃] 2-Vinylpyridine Cyclometalated Osmium nih.gov

Phosphine (B1218219) ligands are fundamental in osmium coordination chemistry due to their strong σ-donor and tunable π-acceptor properties, which stabilize a range of oxidation states and influence the reactivity of the metal center. Osmium(III) chloride hydrate is a common starting material for the synthesis of osmium-phosphine complexes.

Direct reaction of OsCl₃·3H₂O with bulky diphosphine (POP) pincer ligands, such as 4,6-bis(diisopropylphosphino)dibenzofuran (dbf(P(i)Pr₂)₂) and 9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene (xant(P(i)Pr₂)₂), yields stable, high-yield Osmium(III) complexes like OsCl₃{dbf(P(i)Pr₂)₂} and OsCl₃{xant(P(i)Pr₂)₂} researchgate.net. These reactions proceed by simple addition and coordination of the phosphine ligand to the osmium center.

Furthermore, Osmium(III) chloride is a precursor for creating complexes like [OsCl₂(PPh₃)₃], a versatile starting material for further reactions, including the synthesis of cyclometalated compounds nih.gov. The interaction of osmium with phosphines can also lead to the formation of dihydrogen complexes, where the phosphine ligands provide the necessary electronic and steric environment to stabilize the H-H bond academie-sciences.fr. While many advanced phosphine complexes are synthesized from Os(II) precursors, such as the half-sandwich arene-osmium(II) complexes with phosphinite ligands mdpi.com, the ultimate source of the osmium is often the trivalent chloride hydrate.

Table 2: Selected Osmium(III) Complexes with Phosphine Ligands

Osmium Precursor Phosphine Ligand Complex Formula Reference
OsCl₃·3H₂O dbf(P(i)Pr₂)₂ OsCl₃{dbf(P(i)Pr₂)₂} researchgate.net
OsCl₃·3H₂O xant(P(i)Pr₂)₂ OsCl₃{xant(P(i)Pr₂)₂} researchgate.net

The formation of osmium-arene complexes is a cornerstone of its organometallic chemistry, and Osmium(III) chloride hydrate is a key precursor in this area smolecule.com. The synthesis of half-sandwich (η⁶-arene)osmium(II) complexes typically begins with the reaction of OsCl₃·nH₂O with a cyclohexadiene derivative, which leads to the formation of the dimeric precursor [{OsCl(μ-Cl)(η⁶-arene)}₂] mdpi.com. This Os(II) dimer is then readily cleaved by a variety of ligands to form monomeric arene-osmium complexes.

For example, the p-cymene (B1678584) dimer, [{OsCl(μ-Cl)(η⁶-p-cymene)}₂], is a common intermediate prepared from OsCl₃·nH₂O nih.gov. This dimer serves as a gateway to a vast range of half-sandwich complexes by reacting it with N-donor, P-donor, or other ligands nih.govmdpi.commdpi.com. These syntheses involve a reduction of the osmium center from Os(III) to Os(II), which is stabilized by the π-coordination of the arene ligand. The resulting arene-osmium complexes have found applications in catalysis and medicinal chemistry nih.govmdpi.com.

Osmium's ability to coordinate with a variety of ligands simultaneously allows for the creation of mixed-ligand and heteroleptic complexes with tailored properties. These complexes can incorporate a combination of nitrogen-donor, phosphine, and carbonyl ligands, among others.

For instance, heteroleptic osmium(II) complexes have been synthesized containing a combination of triphenylphosphine (B44618) (tpp), a bidentate α-diimine (N^N) ligand, and a carbon monoxide (CO) molecule researchgate.net. While the direct precursor was OsCl₂(CO)₂(tpp)₂, this species is accessible from osmium chloride. The reaction of [OsCl₂(PPh₃)₃] with 2-vinylpyridine can also result in mixed-ligand complexes where both phosphine and nitrogen-donor ligands are coordinated to the osmium center nih.gov.

More intricate structures, such as pentanuclear heterometallic complexes, have been assembled using a building block approach. For example, the precursor (Bu₄N)₂[Os(NO)(ox)Cl₃] can react with lanthanide ions to form complexes with the general formula (Bu₄N)₅[Ln{Os(NO)(μ-ox)Cl₃}₄(H₂O)n], where oxalato ligands bridge the osmium and lanthanide centers researchgate.net. This demonstrates the potential for creating complex, multi-metallic arrays originating from osmium chloride chemistry.

Structural Elucidation of Osmium(III)chloridehydrate Coordination Compounds

The definitive characterization of the three-dimensional structure of osmium coordination compounds is crucial for understanding their reactivity and properties. X-ray crystallography stands as the most powerful technique for this purpose.

The structures of Osmium(III)-POP pincer complexes, such as OsCl₃{xant(P(i)Pr₂)₂}, have been unequivocally determined by X-ray diffraction, revealing a distorted octahedral geometry around the osmium center researchgate.net. Similarly, the molecular structure of the arene-osmium(II) complex [OsCl₂(η⁶-p-cymene){Ph₂PO(CH₂)₃Ph}] was confirmed through a single-crystal X-ray diffraction study, detailing the half-sandwich "piano-stool" geometry mdpi.com.

X-ray crystallography has also been vital in characterizing a wide range of other osmium complexes, including:

Heteroleptic Osmium(II) Complexes: The spatial arrangement of the different ligands (phosphine, diimine, carbonyl) around the metal center has been confirmed researchgate.net.

Arene-Osmium Complexes with Bioactive Ligands: The structures of complexes like [(η⁶-p-cymene)Os(L)Cl]Cl, where L is a modified indoloquinoline, have been elucidated, providing insight into their potential mechanisms of action nih.gov.

Polypyridyl Osmium Complexes: The structure of an intercalating osmium(II) polypyridyl complex was confirmed by single-crystal X-ray diffraction, which is essential for understanding its interaction with DNA acs.org.

These crystallographic studies provide precise structural data that underpins the rational design of new osmium complexes with desired functionalities.

Table 3: Compound Names Mentioned

Compound Name
Osmium(III) chloride hydrate
Osmium(III) chloride
Hexammineosmium(III)
[(η⁶-p-cymene)Os(L)Cl]Cl
[OsCl₂(p-cymene)]₂
OsCl₃{dbf(P(i)Pr₂)₂}
OsCl₃{xant(P(i)Pr₂)₂}
[OsCl₂(PPh₃)₃]
[OsCl₂(η⁶-p-cymene){Ph₂PO(CH₂)₃Ph}]
OsCl₂(CO)₂(tpp)₂
(Bu₄N)₂[Os(NO)(ox)Cl₃]
(Bu₄N)₅[Ln{Os(NO)(μ-ox)Cl₃}₄(H₂O)n]
4,6-bis(diisopropylphosphino)dibenzofuran
9,9-dimethyl-4,5-bis(diisopropylphosphino)xanthene
9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene
Triphenylphosphine
Carbon monoxide
Ammonia
2-Vinylpyridine
Indolo[3,2-c]quinolines
α-diimine
Polypyridyl ligands

Spectroscopic Characterization of this compound Derivatives

The characterization of osmium(III) chloride hydrate derivatives relies heavily on various spectroscopic techniques. These methods provide detailed insights into the electronic structure, bonding, and molecular geometry of these paramagnetic complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy for osmium(III) complexes presents challenges due to the paramagnetic nature of the Os(III) ion (a 5d⁵ configuration). The unpaired electron leads to significant broadening of NMR signals and large chemical shifts, making spectral interpretation complex. However, NMR remains a valuable tool for structural elucidation.

For instance, in studies of osmium(II) and ruthenium(II) analogues, NMR revealed that osmium compounds generally exhibit greater stability and slower ligand exchange mechanisms. mdpi.com Upon complexation of a ligand to an Os(II) center, significant changes in the chemical shifts of the ligand's protons are observed, including both high-field and low-field shifts. mdpi.com While Os(III) is paramagnetic, similar principles apply, although the effects are more pronounced. The ¹H NMR spectrum of a stable paramagnetic osmium(III) hydrido complex, for example, displays a very broad signal. d-nb.info

In the characterization of complexes formed from the reaction of ligands with metal centers, NMR is crucial. The formation of a thione group from an imidazolium, for instance, is confirmed by the disappearance of a characteristic proton signal in the ¹H NMR spectrum and the appearance of a new singlet in the ¹³C{¹H}-NMR spectrum, confirming the C=S group formation. mdpi.com The analysis of ¹H NMR spectra of organometallic osmium compounds can also be affected by the counterion, which can cause shifts in proton signals due to interactions in the secondary coordination sphere. mdpi.com

Table 1: Selected ¹H NMR Chemical Shift Changes Upon Complexation to a Metal(II) Center

Signal Position (Atom No.)Ligand (ppm)Ruthenium(II) Complex (ppm)Osmium(II) Complex (ppm)Shift Trend
1~7.8~8.2~8.2Low-field shift
2~8.6~7.5~7.5High-field shift
3~7.4~7.4~7.4No remarkable change
4~7.9~6.3~6.3High-field shift

Note: This table is illustrative of the typical shifts observed in related d⁶ metal complexes, as specific data for a single Os(III) derivative is aggregated from general principles discussed in the sources. Data adapted from studies on analogous Ru(II) and Os(II) systems. mdpi.com

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the coordination environment and functional groups in osmium(III) chloride hydrate derivatives.

In the IR spectra of Os(III) complexes, the presence of coordinated water molecules is often indicated by a broadened absorption band in the region of 3361-3400 cm⁻¹. The coordination of ligands to the osmium center is confirmed by shifts in the vibrational frequencies of their functional groups. For example, in a complex with a Schiff base ligand, characteristic peaks for the azomethine (–C=N) and carbonyl (–C=O) groups appear at different wavenumbers compared to the free ligand. Similarly, in Os(III) nitrone complexes, coordination is confirmed to occur through the oxygen atoms of both the hydroxyl and nitrone groups. epstem.net

IR and Raman spectroscopy have been used to assign the skeletal modes of tervalent osmium hexa-ammine complexes, providing data on the Os-N bonds. rsc.org The technique is also applied to more complex systems, such as trinuclear osmium carbonyl clusters, where spectra are recorded in both the solid state and in solution to understand the structure and bonding. rsc.org The preservation of a specific bond, like the Os-H bond in a hydride complex, can be confirmed by a characteristic IR band. d-nb.info

Table 2: Characteristic IR Absorption Bands for Representative Osmium(III) Complexes

Complex TypeAbsorption Band (cm⁻¹)AssignmentSource
Os(III) Schiff Base Complex3361ν(O-H) of coordinated water
Os(III) Schiff Base Complex1628ν(C=N) of azomethine group
Os(III) Schiff Base Complex1050ν(C-O) stretching
Os(III) Hydrido Complex2115ν(Os-H) d-nb.info
Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Visible) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions within osmium(III) derivatives. The spectra are typically characterized by ligand-field (d-d) transitions and charge-transfer (CT) bands.

For example, a synthesized Os(III) complex with a Schiff base ligand showed three absorption bands in its electronic spectrum at 575 nm, 405 nm, and 205 nm. The band at the longest wavelength (575 nm) is attributed to a d-d transition, which is characteristic of transition metal complexes, while the bands at shorter wavelengths are assigned to charge transfer transitions.

The oxidation state of osmium significantly influences its photoluminescent properties. Many Os(II) polypyridyl complexes are luminescent, while their corresponding Os(III) analogues are not. nih.gov The emission from Os(II) complexes can be quenched efficiently through electron transfer in donor-acceptor dyads, a process studied via steady-state emission experiments. rsc.org The emission spectra of osmium complexes can also be dependent on the solvent, a phenomenon known as solvatochromism. nih.gov Time-resolved resonance Raman and time-resolved infrared spectroscopies are advanced techniques used to probe the subtle properties of excited states in osmium complexes. osti.gov

Table 3: Electronic Absorption Bands and Assignments for a Representative Osmium(III) Complex

Wavelength (λ_max, nm)AssignmentSource
575d-d transition
405Charge Transfer (CT) transition
205π-π* transition within aromatic rings

Redox Chemistry and Oxidation State Interconversions

The rich redox chemistry of osmium is a hallmark of its character, with the +3 oxidation state serving as a pivotal point for accessing a range of other states. Osmium(III) chloride hydrate is a common precursor for synthesizing complexes that undergo diverse oxidation and reduction reactions.

Oxidation and Reduction Pathways of this compound

Osmium(III) complexes can be readily oxidized or reduced through chemical or electrochemical means. The specific pathway and resulting product often depend on the nature of the oxidant or reductant and the ligand environment around the osmium center.

Oxidation:

To Os(IV): Osmium(II) porphyrin complexes can be oxidized to the corresponding Os(III) species, which can be further oxidized to Os(IV) complexes. rsc.org These Os(IV) species are often stabilized by axial ligation with water or alcohol molecules. rsc.org Cyclic voltammetry of Os(III) complexes frequently shows a reversible wave corresponding to the Os(IV)/Os(III) couple. acs.org

To Os(VI): The oxidation of an osmium(III) guanidine (B92328) complex with m-chloroperbenzoic acid (m-CPBA) yields an osmium nitrosyl complex, while oxidation with a one-electron oxidant like (NH₄)₂[Ce(NO₃)₆] results in the formation of a stable osmium(VI) nitrido complex. acs.org Treatment of Os(II) porphyrins with organic peroxides can also lead to Os(VI) dioxo complexes. rsc.org

Reduction:

To Os(II): The reduction of Os(III) complexes is a common pathway. For example, Os(III) porphyrins that retain a CO ligand can be quantitatively reduced back to the original Os(II) complex. rsc.org The Os(III)/Os(II) redox couple is a common feature in the cyclic voltammograms of osmium complexes. d-nb.infoacs.org

To Metallic Osmium: Under acidic conditions, Osmium(III) chloride hydrate reacts with reducing metals like zinc or aluminum to produce metallic osmium.

The stability of a particular oxidation state is highly dependent on the ligand set. Strongly donating ligands are crucial for stabilizing certain species, such as Os(III) hydrido radical cations, and preventing their decomposition. d-nb.info

Table 4: Examples of Oxidation and Reduction Reactions of Osmium(III) Derivatives

Starting Complex (Os State)Reagent / ConditionProduct Complex (Os State)Reaction TypeSource
mer-[Os(L){N(H)C(NH₂)₂}(CN)₃]⁻ (Os III)(NH₄)₂[Ce(NO₃)₆]mer-[Os(N)(L)(CN)₃]⁻ (Os VI)Chemical Oxidation acs.org
Os(III) PorphyrinFurther OxidationOs(IV) PorphyrinChemical/Electrochemical Oxidation rsc.org
Os(III) Porphyrin(CO)ReductionOs(II) Porphyrin(CO)Chemical/Electrochemical Reduction rsc.org
[OsH(PNP)(bipy)] (Os II)1 eq. AgBF₄[OsH(PNP)(bipy)]⁺ (Os III)Chemical Oxidation d-nb.info
OsCl₃·xH₂O (Os III)Zinc powder, acidic conditionsOs metal (Os 0)Chemical Reduction

Disproportionation Reactions of Osmium Chloride Species

Disproportionation is a redox reaction where a species of intermediate oxidation state reacts to form two different species, one with a higher and one with a lower oxidation state. While not originating from Os(III) directly, related osmium species are known to undergo such reactions, highlighting the complex equilibria present in aqueous osmium chemistry.

Solutions of osmium(IV) hexachloride in acidic aqueous media are reported to be unstable and can undergo disproportionation, alongside hydrolysis and aquation. scispace.comresearchgate.net A notable example is the disproportionation of osmate(VI) in acidic conditions, which yields osmium tetroxide (OsO₄), where osmium is in the +8 state, and osmium dioxide (OsO₂), where osmium is in the +4 state. pjoes.com

2OsO₄²⁻ + 4H⁺ → OsO₄ + OsO₂ + 2H₂O pjoes.com

The tendency for a complex to disproportionate is related to its electrochemical properties. An osmium(III) complex with well-separated oxidation (to Os(IV)) and reduction (to Os(II)) potentials is kinetically stable against decomposition via disproportionation. d-nb.info This indicates that the relative stability of the adjacent oxidation states (II, III, and IV) dictates whether disproportionation is a favorable decay pathway.

Table 5: Disproportionation Reaction of an Osmium Species

Initial Reactant (Os Oxidation State)ConditionsProducts (Os Oxidation States)Source
Osmate(VI) (OsO₄²⁻)Acidic solutionOsmium Tetroxide (OsO₄) (+8), Osmium Dioxide (OsO₂) (+4) pjoes.com
Osmium(IV) hexachloride ([OsCl₆]²⁻)Aqueous HCl mediumVarious species (unspecified) scispace.comresearchgate.net

Electrochemical Properties of this compound Complexes

The electrochemical behavior of complexes derived from osmium(III) chloride hydrate is centered around the accessible Os(II)/Os(III) redox couple. The precise potential at which this electron transfer occurs and the kinetics of the process are highly sensitive to the coordination environment established by the ligands bound to the osmium center. This tunability makes these complexes subjects of significant research for applications ranging from catalysis to advanced biosensors. luc.edumdpi.com

The electrochemical properties are typically investigated using techniques like cyclic voltammetry, which reveals the potentials of oxidation and reduction events. scispace.comacs.org For many osmium complexes, the Os(II)/Os(III) transition is an electrochemically reversible, one-electron process. nih.gov The supporting electrolyte, solvent, and pH of the medium can also significantly influence the electrochemical response. scispace.comnih.gov

A central theme in the study of these complexes is the profound impact of ligand properties on the redox potential. Ligands can modulate the electron density at the osmium center, thereby making it easier or more difficult to oxidize or reduce. For instance, electron-donating groups on the ligands tend to lower the oxidation potential (making the Os(II) state easier to oxidize), while electron-withdrawing groups raise it. mdpi.comresearchgate.net This effect has been systematically studied across various ligand families, such as bipyridines, phenanthrolines, and terpyridines. mdpi.comresearchgate.net

The rate of electron transfer is another critical electrochemical parameter. Some osmium complexes exhibit exceptionally fast electron transfer kinetics, a property that is highly desirable for applications like continuous molecular monitoring sensors. nih.gov For example, the complex [Os(dmebpy)₂Cl(ampy)]⁺ has a measured electron transfer rate of approximately 2000 s⁻¹, qualifying it as a fully reversible system. nih.gov

The influence of the surrounding medium is also a key factor. Studies on osmium complex polymer modified electrodes have shown that both the cation and anion of the supporting electrolyte can affect the redox potential and the shape of the voltammetric wave. nih.gov This is often attributed to changes in the polymer film structure and swelling in different electrolytes. nih.gov Furthermore, the pH of the solution can dictate the electrode process, sometimes leading to different electron transfer mechanisms, such as proton-coupled electron transfer (PCET). scispace.comnih.govuni-goettingen.de In acidic media, for instance, the reduction of some Os(III) complexes can involve the addition of both an electron and a proton. scispace.com

The following tables summarize key electrochemical data for a selection of osmium complexes, illustrating the influence of different ligands on their redox properties.

Table 1: Redox Potentials of Selected Osmium(II)/(III) Complexes This table presents the half-wave potentials (E₁/₂) for the Os(II)/Os(III) redox couple in various osmium complexes, demonstrating the electronic influence of different ligands. All potentials are referenced versus the Saturated Calomel Electrode (SCE) unless otherwise noted.

ComplexE₁/₂ (V vs. SCE)Solvent/ElectrolyteReference
trans-[Os(CNCMe₃)₄Cl₂]+0.13CH₃CN / 0.1 M Bu₄NClO₄ acs.org
trans-[Os(CNCHMe₂)₄Cl₂]+0.15CH₃CN / 0.1 M Bu₄NClO₄ acs.org
trans-[Os(CNC₆H₁₁)₄Cl₂]+0.10CH₃CN / 0.1 M Bu₄NClO₄ acs.org
trans-[Os(CNCHMe₂)₄Br₂]+0.20CH₃CN / 0.1 M Bu₄NClO₄ acs.org
[Os(bpy)₂(PVP)₁₀Cl]Cl+0.22pH 7.0 buffer nih.gov
[Os(tpy-pyrrole)₂]²⁺+0.051CH₂Cl₂ / 0.1 M n-Bu₄NPF₆ mdpi.com
[Os(tpy-ᵗBu)₂]²⁺+0.394CH₂Cl₂ / 0.1 M n-Bu₄NPF₆ mdpi.com
[Os(tpy-4'-4MePh)₂]²⁺+0.495CH₂Cl₂ / 0.1 M n-Bu₄NPF₆ mdpi.com

Data sourced from multiple studies, experimental conditions may vary slightly.

Table 2: Electron Transfer Rate Constants for Osmium Complexes This table highlights the kinetic aspect of the electrochemistry for specific osmium complexes compared to a common redox reporter.

Complex/ReporterElectron Transfer Rate (k)Method/ConditionsReference
[Os(dmebpy)₂Cl(ampy)]⁺~2000 s⁻¹Large-amplitude AC voltammetry nih.gov
New Methylene Blue (NMB)~35 s⁻¹Large-amplitude AC voltammetry nih.gov
Os(II)-BQ Dyad (7)~6.7 x 10¹⁰ s⁻¹ (k_CR)Photoinduced charge recombination rsc.org
Os(II)-PI Dyad (10)~7.7 x 10⁶ s⁻¹ (k_CR)Photoinduced charge recombination rsc.org

k_CR refers to the charge-recombination rate constant.

Catalytic Applications of Osmium Iii Chloridehydrate and Its Derivatives in Organic Synthesis

Homogeneous Catalysis Mediated by Osmium(III) chloride hydrate (B1144303)

Osmium(III) chloride hydrate is a versatile precursor for a range of homogeneous catalytic processes. sigmaaldrich.comcsic.es Its derivatives, often formed by introducing various ligands, facilitate key synthetic transformations such as hydrogenations, oxidations, and carbon-carbon bond formations. researchgate.net

Hydrogenation Reactions

Osmium-based catalysts, often derived from Osmium(III) chloride hydrate, are effective in various hydrogenation reactions, including the reduction of nitroarenes and the asymmetric transfer hydrogenation of ketones. medchemexpress.com

In one example, nitroarenes are hydrogenated to amines with an 85% yield using an osmium catalyst at 80°C under a hydrogen atmosphere.

Furthermore, osmium(II) complexes, which can be synthesized from Osmium(III) precursors, have demonstrated high efficiency in the asymmetric transfer hydrogenation (ATH) of ketones. acs.org Chiral pincer osmium complexes are particularly effective, achieving high turnover frequencies and excellent enantioselectivity in the reduction of various ketones. mdpi.com For instance, the transfer hydrogenation of alkyl aryl ketones and methyl pyridyl ketones using specific chiral osmium pincer complexes can achieve turnover frequencies (TOF) in the range of 10⁵–10⁶ h⁻¹ with enantiomeric excesses (ee) up to 99%. mdpi.com The use of 2-propanol often serves as the hydrogen source in these transformations.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Osmium Catalysts
SubstrateCatalyst SystemHydrogen DonorSelectivity (ee)Turnover Frequency (TOF)
Aromatic Ketonestrans-[OsCl₂(L){(S,S)-(i)Pr-pybox}]2-PropanolUp to 94%High Conversion
Alkyl Aryl Ketones[OsCl(CNN)(PP)] (pincer complex)2-PropanolUp to 99%10⁵–10⁶ h⁻¹
Methyl Pyridyl Ketones[OsCl(CNN)(PP)] (pincer complex)2-PropanolUp to 99%10⁵–10⁶ h⁻¹

Oxidation Processes (excluding biological)

Osmium(III) chloride hydrate is a valuable precursor for catalysts used in a variety of non-biological oxidation reactions. It is particularly noted for its role in the oxidation of alcohols to carbonyl compounds and the oxidation of alkanes. nih.gov A key application involves its use as a starting material for creating efficient alkane oxidation catalysts when combined with pyridine (B92270) and hydrogen peroxide. sigmaaldrich.comnih.govresearchgate.net Studies have shown that catalysts derived from this compound can significantly enhance both the yield and selectivity in the oxidation of alcohols to their corresponding carbonyls, in some cases reducing reaction times by as much as 50%.

Osmium complexes are also capable of catalyzing the chemoselective aerobic oxidation of various alcohols, including benzyl, amino, and propargyl alcohols, to aldehydes and ketones under mild conditions.

Carbon-Carbon Bond Formation Reactions

While less common than for other platinum-group metals, osmium complexes derived from precursors like Osmium(III) chloride hydrate can catalyze carbon-carbon bond formation. These reactions often proceed through mechanisms like borrowing hydrogen or transfer hydrogenation. researchgate.net

Osmium(0) complexes, for example, have been shown to catalyze the C-C coupling of α-olefins with diols and related compounds through a transfer hydrogenation pathway. Arene-osmium(II) complexes have been employed in [4+2] annulation reactions of N-methoxybenzamides with alkynes. Furthermore, the first osmium-catalyzed electrooxidative C-H annulation has been reported, highlighting the unique reactivity of osmium in forming heterocyclic structures. These processes demonstrate the potential of osmium catalysis in constructing complex molecular frameworks. researchgate.net

Catalysis in Reactions Involving Carbonyl Compounds

Osmium(III) chloride hydrate and its derivatives are particularly effective in catalyzing reactions that involve carbonyl compounds. chemimpex.com This includes the highly efficient transfer hydrogenation of aldehydes and ketones to their corresponding alcohols. Easily accessible osmium complexes can catalyze these reductions with very low catalyst loading (0.1–0.005 mol%) and achieve high turnover frequencies, with some reaching up to 3.0 × 10⁵ h⁻¹.

Beyond simple reductions, osmium polyhydride complexes catalyze more complex transformations such as the Tishchenko dimerization of aldehydes like cyclohexanecarboxaldehyde (B41370) and benzaldehyde, and the aldol-Tishchenko trimerization of isobutyraldehyde. The standard Tishchenko reaction involves a disproportionation of two aldehyde molecules to form an ester. The Aldol-Tishchenko reaction is a tandem process that converts ketones and aldehydes into 1,3-hydroxyl compounds.

Table 2: Osmium-Catalyzed Reactions of Carbonyl Compounds
Reaction TypeSubstrateCatalyst TypeProduct
Transfer HydrogenationAldehydes, Ketones[OsCl₂(dppf)(ampy)]Alcohols
Tishchenko DimerizationBenzaldehydeOsmium Polyhydride ComplexBenzyl benzoate
Aldol-Tishchenko TrimerizationIsobutyraldehydeOsmium Polyhydride Complex1,3-Hydroxyl compound

Alkane Functionalization and Activation

The activation and functionalization of inert C-H bonds in alkanes is a significant challenge in organic synthesis. Osmium(III) chloride trihydrate serves as a useful starting material for developing efficient catalysts for alkane oxidation, particularly when used with co-catalysts like pyridine and hydrogen peroxide. sigmaaldrich.comnih.govresearchgate.net Osmium complexes have shown the ability to catalyze the oxidation of various alkanes, including cyclic, branched, and linear types, transforming them into alkyl hydroperoxides as primary products.

Mechanistic Investigations of Osmium(III) chloride hydrate Catalysis

The mechanism of catalysis involving osmium complexes often involves the in situ formation of a higher oxidation state species, typically Os(VIII), from the Os(III) precursor. medchemexpress.comresearchgate.net For instance, in oxidation reactions, kinetic studies suggest that species like [OsO₄(OH)₂]²⁻ are the reactive catalytic species. medchemexpress.com The catalytic cycle frequently involves the formation of an intermediate complex between the osmium catalyst, the oxidant, and the substrate. researchgate.net

In hydrogenation reactions, the mechanism can be quite different. For the transfer hydrogenation of ketones, a ligand-assisted outer-sphere mechanism is often proposed, where the substrate does not directly coordinate to the osmium center. mdpi.com Instead, hydrogen transfer is facilitated through a six-membered transition state involving the osmium-hydride and an amine ligand on the catalyst. mdpi.com Density functional theory (DFT) studies on the asymmetric transfer hydrogenation of pyruvic acid have pointed to a formic acid-assisted proton-coupled hydride transfer as the key enantioselective step.

Elucidation of Reaction Pathways and Intermediates

The catalytic utility of osmium(III) chloride hydrate in organic synthesis is primarily as a precursor to the catalytically active osmium species, which is typically in a higher oxidation state. wikipedia.orgbionity.com The reaction pathways and intermediates in osmium-catalyzed reactions, particularly oxidations, have been a subject of extensive research.

Osmium(III) chloride hydrate is often oxidized in situ to osmium(VIII) oxide (OsO₄), which is the key oxidant in many reactions, such as the dihydroxylation of alkenes. wikipedia.orgbionity.com The general catalytic cycle involves several key steps: formation of a more active osmium complex, interaction with the substrate, and regeneration of the catalyst. numberanalytics.com The ability of osmium to cycle through multiple oxidation states is fundamental to its catalytic activity. numberanalytics.com

A prominent example is the osmium-catalyzed dihydroxylation of olefins. The most widely accepted mechanism for this transformation is a concerted [3+2] cycloaddition of OsO₄ to the alkene. This step leads to the formation of a cyclic osmate ester intermediate. wikipedia.orgprinceton.edu This intermediate then undergoes hydrolysis to yield the vicinal diol and a reduced osmium species, which is subsequently reoxidized to Os(VIII) to complete the catalytic cycle. wikipedia.org

In other types of reactions, such as the hydration of nitriles, different osmium intermediates are proposed. For instance, studies on the hydration of aliphatic nitriles catalyzed by an osmium polyhydride complex suggest the formation of trihydride osmium(IV) amidate derivatives as the main species under catalytic conditions. acs.org These amidate species are formed from the reaction of the initial osmium complex with the nitrile and water. acs.org The proposed mechanism involves the coordination of the nitrile to an amidate derivative, followed by the attack of a water molecule in a cyclic six-membered transition state. acs.org

The table below summarizes key intermediates identified or proposed in various osmium-catalyzed reactions that can be initiated with osmium(III) chloride hydrate as a precursor.

Reaction TypeProposed Intermediate(s)Precursor/Active Species
Alkene DihydroxylationCyclic Osmate EsterOsO₄ (from OsCl₃·xH₂O)
Nitrile HydrationTrihydride Osmium(IV) AmidateOsmium Polyhydride (derivative)
Alkene Oxidative CleavageOsmate EsterOsO₄ (from OsCl₃·xH₂O)

Ligand Acceleration and Selectivity Control in Osmium-Catalyzed Reactions

Ligands play a crucial role in modulating the reactivity and selectivity of osmium catalysts derived from osmium(III) chloride hydrate. numberanalytics.com The phenomenon of "ligand-accelerated catalysis" is particularly well-documented in osmium-catalyzed reactions, where the presence of a ligand significantly increases the reaction rate compared to the uncatalyzed reaction. wikipedia.orgprinceton.edu

In the context of alkene dihydroxylation, Lewis bases such as tertiary amines and pyridines are known to accelerate the reaction. wikipedia.org This acceleration is attributed to the formation of an adduct between OsO₄ and the ligand (OsO₄L), which is more reactive towards the alkene than free OsO₄. wikipedia.orgbionity.com The ligand acceleration effect can be substantial, with rate increases of over 15 to 100 times having been observed. princeton.edu

The choice of ligand is also critical for controlling the selectivity of the reaction, especially in asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation is a landmark example where chiral ligands, typically derivatives of dihydroquinidine (B8771983) and dihydroquinine, are used to achieve high enantioselectivity in the synthesis of chiral diols. numberanalytics.comgoogle.com These chiral ligands create a chiral environment around the osmium center, directing the approach of the alkene and leading to the preferential formation of one enantiomer of the diol product.

The table below provides examples of ligands used to accelerate and control selectivity in osmium-catalyzed reactions.

Ligand TypeExample LigandsEffectReaction
Tertiary AminesPyridine, N-methylmorpholine N-oxide (NMO)Rate AccelerationAlkene Dihydroxylation
Chiral AlkaloidsDihydroquinidine (DHQD) derivatives, Dihydroquinine (DHQ) derivativesEnantioselectivity, Rate AccelerationAsymmetric Dihydroxylation
PhosphinesTri-iso-propylphosphineCatalyst stabilization and reactivityNitrile Hydration

The strategic use of ligands allows chemists to fine-tune the catalytic properties of osmium complexes, enabling the synthesis of complex organic molecules with high efficiency and stereocontrol.

Applications of Osmium Iii Chloridehydrate in Materials Science and Nanotechnology

Synthesis of Advanced Osmium-Based Materials

Osmium(III) chloride hydrate (B1144303) serves as a crucial starting material for the creation of various osmium-containing compounds and materials with specialized properties. chemimpex.comwikipedia.org Its solubility in water makes it a convenient precursor for numerous synthetic applications. americanelements.comsamaterials.comsamaterials.com

Materials for Electronic Devices and Components

The unique electrical properties of osmium-based materials make them valuable in the development of advanced electronic devices. Osmium(III) chloride hydrate is utilized in the synthesis of these materials, which can include conductive polymers. The compound's ability to act as a precursor for osmium metal deposition is a key factor in its utility for electronic applications. chemimpex.com Chloride compounds, when dissolved in water, can conduct electricity, and the materials derived from them can be decomposed by electrolysis. americanelements.comsamaterials.comsamaterials.comamericanelements.com

Development of Chemical Sensors and Detection Systems

Osmium(III) chloride hydrate plays a role in the fabrication of sensors for environmental monitoring. Osmium-based materials are integral to the development of advanced sensors due to their distinct electrical characteristics. chemimpex.com Research has explored the use of Os(II/III) complexes as redox reporters in DNA-based electrochemical sensors. nih.gov These sensors can be used for continuous molecular monitoring, with the osmium complex offering pH-insensitive and stable performance. nih.gov

Precursor for Corrosion-Resistant Coatings and Alloys

Osmium(III) chloride hydrate is noted for its use in producing corrosion-resistant coatings and alloys. guidechem.com This application leverages the inherent resistance to corrosion exhibited by the compound. guidechem.com It also serves as a metal source for osmium-containing alloys.

Applications in Electronic and Optical Technologies

The utility of osmium(III) chloride hydrate extends to electronic and optical technologies, primarily through its function as a precursor for osmium metal deposition. chemimpex.com The resulting osmium-based materials possess unique electrical properties beneficial for these applications. chemimpex.com

Role in Osmium Metal Deposition and Thin Film Formation

Osmium(III) chloride hydrate is a key precursor for the deposition of osmium metal and the formation of thin films. chemimpex.comroyalsocietypublishing.org This process is fundamental to its applications in electronics and other advanced technologies. chemimpex.com A method for creating reduced graphene oxide-osmium (rGO-Os) hybrid nano dendrites in the form of thin films involves the use of Osmium(III) chloride. royalsocietypublishing.org In this process, the osmium compound is transferred to an organic phase and then reduced at a liquid/liquid interface to form osmium nanoparticles that decorate the graphene oxide layers. royalsocietypublishing.org

The following table summarizes the synthesis of reduced graphene oxide-osmium thin films:

StepDescription
Phase Transfer Osmium(III) chloride is transferred from an aqueous solution to toluene (B28343) using a phase transfer agent. royalsocietypublishing.org
Interfacial Setup The organic phase containing the osmium precursor is layered over an aqueous phase containing graphene oxide and a reducing agent. royalsocietypublishing.org
Reduction The system is heated, leading to the in-situ reduction of the osmium precursor and the formation of osmium nanoparticles at the interface. royalsocietypublishing.org
Film Formation An ultra-thin film of reduced graphene oxide-osmium nanoparticles forms at the liquid/liquid interface. royalsocietypublishing.org

This method demonstrates the direct use of Osmium(III) chloride in fabricating advanced nanomaterials with potential catalytic and surface-enhanced activities. royalsocietypublishing.org

Advanced Analytical and Characterization Methodologies for Osmium Iii Chloridehydrate

Methods for Comprehensive Characterization of Osmium Complexes

A suite of advanced analytical techniques is utilized to fully characterize osmium complexes. These methods provide detailed insights into the elemental composition, structure, and oxidation state of the metal center.

X-ray Based Techniques:

X-ray Fluorescence (XRF): This non-destructive technique is valuable for determining the elemental composition of osmium-containing samples. pjoes.com A key advantage of XRF is its ability to detect osmium without the need for chemical extraction, and it is independent of the chemical state of the osmium atoms. pjoes.com

X-ray Absorption Spectroscopy (XAS): XAS and its related techniques, like Resonant X-ray Emission Spectroscopy (RXES), are powerful for probing the electronic structure and chemical state of the osmium center. ulb.ac.be These methods can track changes in the oxidation state and coordination environment of osmium during chemical reactions. ulb.ac.be

X-ray Crystallography: This technique provides precise information about the three-dimensional arrangement of atoms within a crystalline osmium complex, including bond lengths and angles. acs.org

Spectroscopic Methods:

UV-visible (UV-vis) Spectroscopy: This method is used to study the electronic transitions within the osmium complex, providing information about its electronic structure and the influence of different ligands. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the ligands coordinated to the osmium center. osmium-analytik.com

Mass Spectrometry:

Secondary Ion Mass Spectrometry (SIMS): Historically used for surface analysis, SIMS can provide information about the elemental and isotopic composition of the surface of osmium-containing materials. osmium-analytik.com

Microscopy and Other Techniques:

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): This combination allows for the visualization of the morphology of osmium-containing materials and the simultaneous determination of their elemental composition. osmium-analytik.com

Gravimetric Analysis: A classic analytical method, gravimetric analysis can be used for the determination of osmium content. This often involves the reduction of osmium compounds to the metallic state, which is then weighed. pjoes.com

Techniques for Probing Ligand-Compound Interaction Dynamics

Understanding the interaction between ligands and the osmium center is crucial for designing complexes with specific catalytic or electronic properties. Several techniques are employed to study these dynamics.

Spectroscopic and Spectrometric Methods:

Resonant X-ray Emission Spectroscopy (RXES): This technique has proven to be a powerful tool for monitoring the in-situ chemical reactions and spectral changes associated with the reduction of osmium(VI) nitrido complexes to an osmium(III) ammine state. ulb.ac.be It allows for the time-resolved mapping of the electronic structure with elemental specificity. ulb.ac.be

Spectrophotometry: This method can be used to study the kinetics of osmium-catalyzed reactions, providing insights into the interaction between the osmium complex and the reactants. pjoes.com For instance, it has been used to monitor the catalytic effect of Os(VIII) on the oxidation of organic compounds. pjoes.com

Computational Methods:

Density Functional Theory (DFT): Computational studies using DFT can provide deep insights into the electronic structure of osmium complexes and predict their properties. acs.org DFT calculations can also be used to model the reaction mechanisms of osmium complexes, such as the reduction of osmium(VI) nitrido complexes by thiols. ulb.ac.be

Precursor in Osmium Tetroxide Preparation for Material Staining in Microscopy (focusing on chemical preparation, not the biological staining itself)

Osmium(III) chloride hydrate (B1144303) serves as a precursor for the synthesis of osmium tetroxide (OsO₄), a widely used staining agent in electron microscopy. chemimpex.comwikipedia.org The preparation of OsO₄ from osmium precursors is a critical step for its application in enhancing the contrast of materials for microscopic examination.

The synthesis of osmium tetroxide from osmium metal powder involves a reaction with oxygen at elevated temperatures, typically around 400 °C. wikipedia.org However, other osmium compounds, including osmium(III) chloride hydrate, can also be used as precursors. wikipedia.org These precursors are oxidized to osmium(VIII) in the presence of strong oxidizing agents. wikipedia.org For instance, osmium-containing residues can be treated with sodium peroxide (Na₂O₂) to form a soluble osmate salt, which upon exposure to chlorine, yields OsO₄. wikipedia.org Another route involves the oxidation of low-valent osmium compounds with reagents like hydrogen peroxide. skku.edu

In a laboratory setting, osmium tetroxide solutions for microscopy are often prepared from the crystalline form. emsdiasum.comyoutube.com This process typically involves dissolving a known mass of OsO₄ crystals in a specific volume of a suitable solvent to achieve the desired concentration. emsdiasum.com The dissolution can be a slow process, and methods such as sonication or gentle heating can be employed to accelerate it. emsdiasum.comyoutube.com The entire process of handling and preparing osmium tetroxide solutions must be conducted in a certified chemical fume hood due to its high toxicity. conncoll.edu

Theoretical and Computational Chemistry Studies of Osmium Iii Chloridehydrate

Electronic Structure Calculations of Osmium(III) chloride hydrate (B1144303) and its Complexes

The electronic structure of a compound governs its physical and chemical properties. Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard method for investigating the electronic characteristics of osmium complexes. While direct computational studies on the simple hydrate OsCl₃·xH₂O are not extensively detailed in the literature, the electronic structures of numerous complexes synthesized from it have been thoroughly investigated.

DFT calculations, often using hybrid functionals like B3LYP, provide detailed information on molecular orbitals, bond properties, and charge distribution. For instance, in studies of osmium bis(2,2'-bipyridine)chloride, synthesized from osmium trichloride (B1173362) trihydrate, DFT has been used to reproduce experimental structural parameters with high accuracy. smolecule.com These calculations have confirmed Os-N bond distances to be in the range of 2.05-2.10 Å and Os-Cl distances around 2.35-2.40 Å. smolecule.com

Furthermore, DFT and time-dependent DFT (TD-DFT) calculations are employed to complement experimental electrochemical and spectroscopic data. researchgate.net For a series of Os(II) polypyridyl complexes, a linear correlation has been established between experimentally measured Os(II)/Os(III) oxidation potentials and computationally derived ionization potentials and Highest Occupied Molecular Orbital (HOMO) energies. researchgate.net Such studies are crucial for tuning the electronic properties of osmium complexes for specific applications, such as in dye-sensitized solar cells or photocatalysis. researchgate.net DFT has also been used to evaluate the structural changes and the effects on frontier molecular orbitals when modifying ligands in arene-osmium complexes. researchgate.net

Complex/System Computational Method Key Findings Reference
Osmium bis(2,2'-bipyridine)chlorideDFT (B3LYP)Calculated Os-N bond lengths: ~2.05-2.10 Å; Os-Cl bond lengths: ~2.35-2.40 Å. Good agreement with X-ray data. smolecule.com
Os(II) Polypyridyl ComplexesDFT/TD-DFTLinear correlation (R²=0.99) between experimental oxidation potentials and calculated HOMO energies and ionization potentials. researchgate.net
Arene-Osmium σ-Stannyl ComplexDFT (B3LYP)Evaluation of structural changes and frontier molecular orbitals upon ligand substitution. researchgate.net
Osmium-Butenediyl ComplexDFTOptimized bond distances (Os-C: 2.01 Å, C=C: 1.34 Å) and angles (P-Os-P: 119.8°) consistent with X-ray structure. acs.org

Computational Modeling of Reaction Mechanisms in Osmium-Catalyzed Processes

Osmium(III) chloride hydrate serves as a precursor for a wide array of homogeneous catalysts. wikipedia.org Computational modeling is an indispensable tool for deciphering the complex, multi-step mechanisms of the catalytic cycles these compounds engage in. By calculating the energies of intermediates and transition states, researchers can map out the entire reaction pathway, identify the rate-determining step, and understand the origins of catalytic activity and selectivity.

A prominent example is the study of nitrile hydration catalyzed by osmium complexes. A combined experimental and computational approach established a detailed mechanism where the active catalytic species are trihydride osmium(IV) amidate derivatives, formed in situ. acs.org DFT calculations revealed that the mechanism involves the dissociation of the chelate's carbonyl group, coordination of the nitrile, and a subsequent concerted attack by a water molecule on both the nitrile's carbon and the amidate's nitrogen via a cyclic six-membered transition state. acs.org

In other osmium-catalyzed reactions, such as the [4+2] annulation of N-methoxybenzamides with alkynes, DFT calculations have been crucial in revealing the operative pathway. mdpi.com These studies showed that the reaction proceeds through an Os(II)-Os(IV)-Os(II) cycle, with a key imido-Os(IV) derivative formed via oxidative addition. mdpi.com Similarly, the mechanism of migratory hydroboration of internal alkynes catalyzed by an osmium-polyhydride complex has been elucidated with the aid of DFT, identifying the key osmium species present during the catalytic process. acs.org These computational investigations provide a level of mechanistic detail that is often inaccessible through experimental observation alone. acs.org

Table 2: Computationally Modeled Catalytic Cycle for Nitrile Hydration

Step Description Key Species Computational Insight Reference
1. Catalyst Precursor Formation The initial hexahydride complex reacts with nitrile and water. Trihydride osmium(IV) amidate: OsH₃{κ²-N,O-[HNC(O)R]}(PⁱPr₃)₂ The amidate complex is the main species under catalytic conditions and is the true precursor. acs.org
2. Ligand Dissociation The carbonyl group of the amidate ligand dissociates from the Os center. κ¹-N-amidate derivative Creates a vacant coordination site for the incoming substrate. acs.org
3. Substrate Coordination The nitrile substrate coordinates to the osmium center. Osmium-nitrile complex The nitrile is activated for nucleophilic attack. acs.org
4. Nucleophilic Attack A water molecule attacks the nitrile carbon and amidate nitrogen. Cyclic six-membered transition state The attack is concerted, and the free carbonyl group of the amidate helps position the water molecule. acs.org

| 5. Product Release | The amide product is released. | κ¹-N-amidate catalyst | The active catalytic species is regenerated. | acs.org |

Predictive Studies for Novel Osmium(III) chloride hydrate Derivatives and Catalytic Activities

A major goal of modern chemistry is the rational design of molecules with specific functions. Computational chemistry is at the forefront of this effort, enabling the in silico design and screening of novel catalysts before their synthesis is attempted. researchgate.net By building on the fundamental understanding of electronic structures (7.1) and reaction mechanisms (7.2), predictive studies can guide the development of new, more efficient, and selective catalysts derived from Osmium(III) chloride hydrate.

The process typically involves creating a virtual library of potential catalyst derivatives by systematically modifying components, such as the ancillary ligands. For each virtual derivative, computational methods are used to calculate key descriptors that are expected to correlate with catalytic performance. These descriptors might include:

Steric properties: Parameters like ligand cone angle can be calculated to predict steric hindrance around the metal center.

Electronic properties: The energy of frontier orbitals (HOMO/LUMO) or the charge on the metal atom can indicate the catalyst's reactivity.

Thermodynamic properties: The calculated energy of reaction intermediates can predict the stability of key species in a catalytic cycle.

Kinetic properties: The calculated energy barrier of the rate-determining transition state is a direct predictor of the reaction rate.

For example, in the context of an osmium-catalyzed hydroformylation, one could computationally screen a range of phosphine (B1218219) ligands. rsc.org By calculating the energy barrier for the migratory insertion step for each ligand, one could predict which ligands would lead to faster catalysis. Similarly, for asymmetric reactions, the energy difference between the transition states leading to the two enantiomeric products (ΔΔG‡) can be calculated to predict the enantiomeric excess (ee) of the reaction. researchgate.net While specific large-scale predictive studies for derivatives of Osmium(III) chloride hydrate are not widely published, the methodologies are well-established in the field of computational catalysis and represent a promising future direction. researchgate.net

Table 3: Conceptual Framework for Predictive Catalytic Studies

Ligand Modification Computational Descriptor Predicted Effect on Catalysis Rationale
Increase electron-donating ability (e.g., add -OMe groups to phosphine) Higher HOMO energy on Os; Lower C=O stretch frequency in a metal-carbonyl intermediate Increased rate of oxidative addition The more electron-rich metal center is more easily oxidized.
Increase steric bulk (e.g., replace PPh₃ with P(cyclohexyl)₃) Increased ligand cone angle Increased selectivity for the less hindered product (e.g., linear vs. branched aldehyde in hydroformylation) Steric hindrance disfavors the transition state leading to the bulkier product.

Future Research Directions and Emerging Areas in Osmium Iii Chloridehydrate Chemistry

Development of Innovative and Sustainable Synthetic Pathways

The traditional synthesis of Osmium(III) chloride hydrate (B1144303) involves methods like the direct chlorination of osmium metal or the thermal decomposition of Osmium(IV) chloride. While effective, these processes often require high temperatures and can involve hazardous reagents. The scarcity and high cost of osmium necessitate the development of more atom-economical and sustainable synthetic routes.

Future research is focused on several key areas to address these challenges:

Mechanochemical Synthesis: Exploring mechanochemical methods, which use mechanical force to induce chemical reactions, could lead to solvent-free or low-solvent synthesis pathways, reducing energy consumption and waste generation.

Novel Precursors: Research into alternative, less hazardous, and more readily available osmium precursors is ongoing. For instance, the development of new hexahaloosmate(IV) precursors has shown promise for synthesizing other osmium complexes in higher yields, a strategy that could potentially be adapted for Osmium(III) chloride hydrate production. chemrxiv.org

Controlled Hydration: Refining methods to precisely control the hydration state of the final product is crucial, as the degree of hydration can influence its reactivity and catalytic performance.

Synthesis Method Reactants Typical Conditions Advantages Challenges & Future Directions
Direct Chlorination Osmium metal, Chlorine gas300–400°CEconomically viable for large scaleRequires stringent control to prevent OsCl₄ formation; High energy input.
Thermal Decomposition Osmium(IV) chloride (OsCl₄)250–300°C, Inert atmosphereHigh purity product (>99%)Higher cost due to OsCl₄ precursor; Energy intensive.
Mechanochemical Routes Osmium precursors, solid-state reactantsRoom temperature, ball millingReduced energy consumption, solvent-freePathway optimization, understanding reaction mechanisms.
Alternative Precursors e.g., (Oct₄N)₂[OsBr₆], Aryl Grignard reagentsVariesPotentially higher yields, avoidance of toxic byproducts like OsO₄. chemrxiv.orgAdapting methods for OsCl₃·xH₂O synthesis.

Exploration of Untapped Catalytic Potentials for Complex Chemical Transformations

Osmium(III) chloride hydrate is a well-established precursor for various catalysts, notably for oxidation and hydrogenation reactions. fishersci.camdpi.com However, its full catalytic potential remains largely untapped. Future explorations are aimed at leveraging its unique electronic properties for more complex and selective chemical transformations.

Key emerging areas of catalytic research include:

C-H Bond Activation: Developing osmium-based systems for the direct functionalization of C-H bonds is a major goal. mdpi.com This would provide more efficient routes to complex organic molecules by bypassing the need for pre-functionalized substrates. mdpi.com

Asymmetric Catalysis: While some progress has been made, the design of new chiral osmium complexes derived from Osmium(III) chloride hydrate for highly enantioselective reactions is a significant area for growth. mdpi.com

Nitrogen Fixation: Osmium complexes have shown potential in the catalytic conversion of dinitrogen (N₂) to ammonia (B1221849) (NH₃) under milder conditions than the traditional Haber-Bosch process, opening avenues for more sustainable fertilizer production. researchgate.net

Multi-functional Catalysis: The design of bifunctional catalysts, where both the osmium center and its ligands cooperatively participate in the catalytic cycle, is a promising strategy. For example, an osmium-germylene system has been shown to be effective in the dehydrogenation of formic acid. nih.gov

Photoredox Catalysis: The synthesis and characterization of osmium-based photosensitizers that can be excited by low-energy light are being investigated. thieme-connect.com These catalysts could enable novel chemical transformations driven by visible or near-infrared light. thieme-connect.com

Catalytic Application Area Reaction Type Role of Osmium Catalyst Future Research Focus
Organic Synthesis Oxidation of alcohols, DihydroxylationPrecursor to active OsO₄ species or other Os complexes. Developing catalysts for selective oxidation of complex substrates.
Hydrogenation Alkene and alkyne hydrogenationFormation of active dihydridoosmium complexes. mdpi.comwikipedia.orgEnhancing enantioselectivity in asymmetric hydrogenation. mdpi.com
C-H Activation Direct functionalization of hydrocarbonsOxidative addition and reductive elimination cycles. mdpi.comLowering activation barriers and increasing catalyst turnover.
Nitrogen Conversion N₂ to NH₃Catalyst for nitrogen fixation via N₂ splitting or proton-coupled electron transfer. researchgate.netImproving catalyst efficiency and stability under mild conditions.
Bifunctional Catalysis Dehydrogenation of formic acidMetal center acts as a base, ligand as a Lewis acid. nih.govDesigning new metal-ligand cooperative systems for other transformations.

Integration into Advanced Functional Material Systems

The unique physical and chemical properties of osmium compounds make them attractive candidates for incorporation into advanced functional materials. aithor.com Osmium(III) chloride hydrate can serve as a versatile precursor for the synthesis of a variety of osmium-based materials with tailored properties.

Emerging applications in materials science include:

Conductive Polymers and Electronics: Osmium's unique electrical properties are being harnessed in the development of conductive polymers and materials for electronic devices and sensors. chemimpex.com Research is focused on creating osmium-containing polymers with high conductivity and stability.

Hard and Refractory Materials: Osmium alloys and compounds like osmium diboride exhibit extreme hardness and high melting points, making them promising for applications requiring high durability and resistance to extreme conditions. aithor.com

Nanomaterials and Nanoparticles: The synthesis of osmium and osmium oxide (OsOₓ) nanoparticles from precursors like Osmium(III) chloride hydrate is an active area of research. nih.gov These nanomaterials have potential applications in catalysis and medicine, with properties that can be tuned by controlling their size and shape. nih.gov

Single-Atom Catalysts: A frontier in catalysis is the development of single-atom catalysts, where individual osmium atoms are dispersed on a support material. This approach maximizes atom efficiency and can lead to unique catalytic activity. Recent studies have shown that sulfur can promote the transformation of osmium nanocrystals into single atoms for efficient hydrogen evolution reactions. pnas.org

Computational Design and Optimization of Osmium(III)chloridehydrate Based Systems

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of osmium-based systems. These methods provide deep insights into reaction mechanisms and material properties at the atomic level, guiding experimental efforts.

Future computational research will likely focus on:

Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to map out detailed reaction pathways for osmium-catalyzed transformations. This can help identify rate-determining steps and design more efficient catalysts. nih.gov

Predictive Catalyst Design: Computationally screening libraries of potential ligands and osmium complexes to predict their catalytic activity and selectivity for specific reactions. This can significantly reduce the experimental effort required to discover new catalysts.

Materials Modeling: Simulating the electronic structure and physical properties of osmium-containing materials to predict their performance in applications like electronics and catalysis. pnas.org For example, DFT calculations have been used to understand how doping with other elements can adjust the electronic structure of osmium active sites to enhance catalytic kinetics. pnas.org

Understanding Redox Properties: Theoretical studies are crucial for understanding and predicting the electrochemical properties of osmium complexes, which is vital for their application in areas like redox flow batteries and photoredox catalysis. sciencepublishinggroup.commdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Osmium(III) chloride hydrate (OsCl₃·xH₂O) in laboratory settings?

  • Answer : Synthesis typically involves controlled hydrolysis of osmium tetroxide (OsO₄) in hydrochloric acid under inert atmospheres to avoid oxidation to volatile OsO₄ . Characterization requires multi-method validation:

  • Purity Analysis : Inductively Coupled Plasma (ICP) for trace metal quantification (e.g., 0.73% impurities reported in high-purity batches) .
  • Structural Confirmation : X-ray diffraction (XRD) to confirm crystalline structure and hydration state .
  • Os Content Verification : ICP coupled with gravimetric analysis to validate stoichiometry .

Q. How should researchers handle discrepancies in purity data between different batches of Osmium(III) chloride hydrate?

  • Answer : Batch-to-batch variability often arises from hydration state inconsistencies or trace metal contamination. Mitigation strategies include:

  • Hydration Control : Store samples in desiccators with controlled humidity to stabilize water content.
  • Trace Metal Profiling : Use ICP-MS to identify contaminants (e.g., Fe, Ru) and adjust synthesis protocols accordingly .
  • Cross-Validation : Compare XRD patterns and thermal gravimetric analysis (TGA) to confirm consistency .

Q. What safety protocols are critical when handling Osmium(III) chloride hydrate in redox experiments?

  • Answer : Key precautions include:

  • Oxidation Avoidance : Work under inert atmospheres (N₂/Ar) to prevent formation of toxic osmium tetroxide (OsO₄) .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection.
  • Waste Management : Neutralize residual Os compounds with reducing agents (e.g., ascorbic acid) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in redox behavior observed for Osmium(III) chloride hydrate across different solvents?

  • Answer : Solvent-dependent redox activity is documented in spectroelectrochemical studies. For example:

  • In MeOH , Os(III) → Os(IV) transitions show reversible cyclic voltammetry peaks at +0.5 V vs. NHE .
  • In DMSO , stabilization of Os(III) species occurs due to ligand coordination, suppressing oxidation .
  • Methodological Recommendations : Use in-situ UV-vis spectroscopy coupled with cyclic voltammetry to track solvent-ligand interactions .

Q. What computational approaches are suitable for modeling the electronic structure of Osmium(III) chloride hydrate?

  • Answer : Density Functional Theory (DFT) simulations are effective for:

  • Ligand Field Analysis : Predicting d-orbital splitting in octahedral OsCl₃(H₂O)₃ complexes.
  • Redox Potential Prediction : Correlating computed HOMO-LUMO gaps with experimental voltammetry data.
  • Validation : Cross-check with X-ray Absorption Near Edge Structure (XANES) for oxidation state confirmation .

Q. How can researchers address reproducibility challenges in synthesizing OsCl₃·xH₂O with consistent hydration states?

  • Answer : Hydration variability (x = 1–3) impacts reactivity. Standardize synthesis by:

  • Stoichiometric Control : Precise HCl concentration and temperature during hydrolysis .
  • Hydration Quantification : Use Karl Fischer titration or TGA to measure water content .
  • Crystallization Conditions : Optimize slow evaporation rates in controlled humidity chambers .

Q. What experimental designs are recommended for studying OsCl₃·xH₂O’s role in catalytic oxidation reactions?

  • Answer : Focus on:

  • Substrate Scope : Test alkenes, alcohols, and amines to assess catalytic versatility.
  • Oxidant Compatibility : Pair with H₂O₂, NMO, or K₃Fe(CN)₆ to regenerate Os(VIII) intermediates .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) and EPR spectroscopy to track oxygen transfer pathways .

Data Presentation & Reproducibility

Q. How should researchers document experimental procedures for Osmium(III) chloride hydrate to ensure reproducibility?

  • Answer : Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

  • Detailed Synthesis : Report exact molar ratios, reaction times, and purification steps.
  • Analytical Transparency : Include raw XRD, ICP, and TGA data in supplementary materials .
  • Safety Disclosures : Note handling protocols and waste disposal methods .

Environmental & Stability Considerations

Q. What are the ecological implications of using Osmium(III) chloride hydrate in large-scale experiments?

  • Answer : While OsCl₃·xH₂O itself has low aquatic toxicity, its oxidation to OsO₄ poses risks. Mitigate via:

  • Containment : Use closed-loop systems to prevent environmental release.
  • Biodegradation Studies : Monitor soil mobility and bioaccumulation potential in pilot studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.